



molecular structure of 3-Bromo-1,1,1trifluoroacetone

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Compound of Interest

Compound Name: 3-Bromo-1,1,1-trifluoroacetone

Cat. No.: B149082

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An In-depth Technical Guide to **3-Bromo-1,1,1-trifluoroacetone**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of **3-Bromo-1,1,1-trifluoroacetone** (CAS No. 431-35-6), a key intermediate in the synthesis of various biologically active molecules.

Molecular Structure and Identification

3-Bromo-1,1,1-trifluoroacetone is a halogenated ketone derivative of acetone.[1] Its structure features a propan-2-one backbone with a trifluoromethyl group at the C1 position and a bromine atom at the C3 position. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group and the alpha-proton.



Identifier	Value
IUPAC Name	3-bromo-1,1,1-trifluoropropan-2-one
Synonyms	Bromomethyl trifluoromethyl ketone, 1-Bromo-3,3,3-trifluoroacetone, 1,1,1-Trifluoro-3-bromo-2-propanone
CAS Number	431-35-6[1][2]
Molecular Formula	C ₃ H ₂ BrF ₃ O[1][2]
Molecular Weight	190.95 g/mol [2]
SMILES	FC(F)(F)C(=O)CBr[2]
InChI Key	ONZQYZKCUHFORE-UHFFFAOYSA-N[2]

Physicochemical Properties

The compound is a colorless to pale yellow liquid at room temperature, characterized by a sharp, pungent odor.[1] It is typically handled with care due to its reactive nature.[1]

Property	Value
Appearance	Colorless to pale yellow liquid[1]
Boiling Point	87 °C at 743 mmHg (lit.)[2]
Density	1.839 g/mL at 25 °C (lit.)[2]
Refractive Index	n20/D 1.376 (lit.)[2]
Flash Point	5 °C (41 °F) - closed cup

Spectroscopic Profile

Detailed spectral data is available through specialized chemical databases.[1][3][4][5] Based on the molecular structure, the following spectral characteristics are expected:

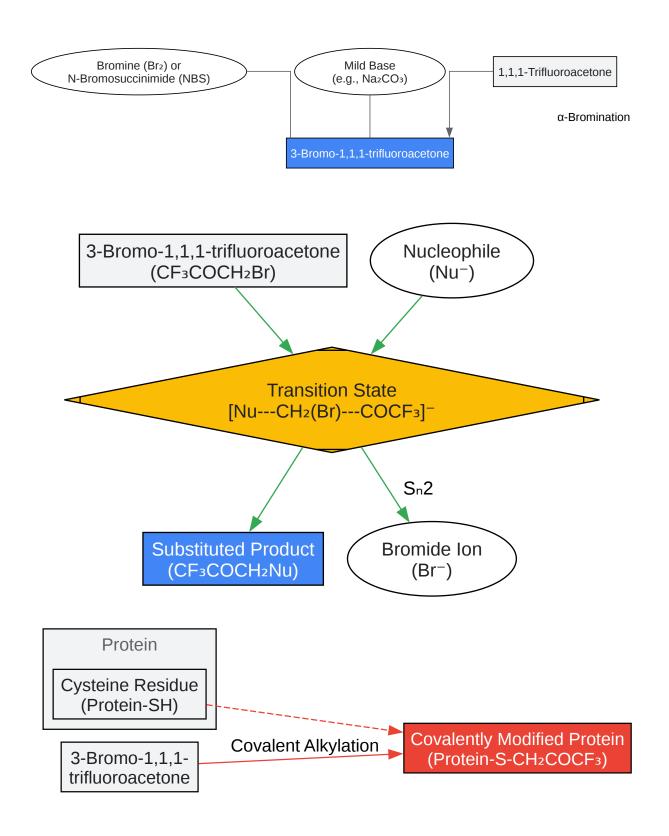


- ¹H NMR: The spectrum would be simple, showing a singlet for the two protons of the bromomethyl group (-CH2Br). This peak would be expected in the region of 4.0-4.5 ppm, shifted downfield due to the deshielding effects of the adjacent carbonyl group and the bromine atom.
- ¹³C NMR: The spectrum would exhibit three distinct signals:
 - A signal for the bromomethyl carbon (-CH₂Br) around 30-40 ppm.
 - A quartet for the trifluoromethyl carbon (-CF₃) around 115-120 ppm, split by the three fluorine atoms.
 - A signal for the carbonyl carbon (-C=O) in the downfield region, typically around 190 ppm,
 which may also show coupling to the fluorine atoms (a quartet).
- ¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch, expected around 1740-1760 cm⁻¹. Strong absorption bands corresponding to C-F stretching would also be prominent in the 1100-1300 cm⁻¹ region.

Synthesis and Reactivity General Synthesis

3-Bromo-1,1,1-trifluoroacetone is commonly synthesized via the α -bromination of 1,1,1-trifluoroacetone.[1] This reaction can be achieved using elemental bromine or N-bromosuccinimide (NBS) as the brominating agent, often under mild conditions.[1]





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